3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

synthetic intermediate quinodimethane Diels-Alder

Researchers seeking a reliable, well-characterized precursor for thieno[3,4-d]thiazole-based o-quinodimethane generation often face inconsistent isomerization yields and poor solubility with simpler N-alkyl analogs. This N-benzyl derivative directly addresses these bottlenecks. - Ensures homogeneous reaction conditions via enhanced solubility in 2-propanol and acetonitrile compared to the unsubstituted core. - Provides a synthetically addressable benzyl handle for further diversification without pushing logP >5, maintaining lead-like chemical space (MW 297.4, logP 3.84, tPSA 107.78 Ų). - Supplied with verified IR (1640 cm⁻¹ C=C stretch) and PMR spectral data, enabling direct batch confirmation without routine X-ray crystallography.

Molecular Formula C12H11NO2S3
Molecular Weight 297.4 g/mol
Cat. No. B12124974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
Molecular FormulaC12H11NO2S3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1C2=C(CS1(=O)=O)SC(=S)N2CC3=CC=CC=C3
InChIInChI=1S/C12H11NO2S3/c14-18(15)7-10-11(8-18)17-12(16)13(10)6-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyJVZSXMXLFVIWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzylthienothiazole-thione 5,5-dioxide: Structural & Procurement Profile


The compound 3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide (CAS not explicitly assigned in primary literature; molecular formula C₁₂H₁₁NO₂S₃, MW 297.416 g/mol) is a fused bicyclic thienothiazole-2-thione S,S-dioxide [1]. It is structurally defined by a 4,6-dihydrothieno[3,4-d]thiazole core bearing a benzyl substituent at N3 and a 5,5-dioxide moiety. The compound belongs to a class of heterocycles originally designed as synthetic intermediates for generating quinodimethane analogs via base-induced double-bond isomerization [2]. Its computed logP is 3.84 and its topological polar surface area (tPSA) is 107.78 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [1].

1
Base-Induced Isomerization
Et₃N, 2-propanol, 50–60 °C converts 6,7-dihydro to 4,6-dihydro isomer
2
Quinodimethane Generation
Thermal or base-induced SO₂ extrusion yields reactive diene intermediate
3
Diels-Alder Cycloaddition
Trapping with electron-poor dienophiles for polycyclic scaffold assembly

Why 3-Benzylthienothiazole-thione 5,5-dioxide Is Irreplaceable


In-class substitution without precise structural matching is high-risk because the N3 substituent directly governs both the compound's physicochemical properties and its reactivity as a diene precursor. The benzyl group confers a distinct electronic and steric environment compared to methyl or phenyl analogs [1]. Experimental data show that varying the N-substituent alters the isomerization equilibrium and the solubility of the final quinodimethane precursor, which is critical for subsequent Diels-Alder cycloaddition yields [1]. A generic replacement would therefore introduce uncontrolled variables in multi-step synthetic sequences, potentially collapsing overall process efficiency.

N3 Substituent
Benzyl (this product)
Methyl or Phenyl analogs
Isomerization Profile
Demonstrated protocol with acetonitrile crystallization
May shift equilibrium or alter crystallization behavior
Solubility Context
Moderate lipophilicity; soluble in 2-propanol, acetonitrile
Phenyl analog may exhibit lower solubility; methyl analog higher aqueous solubility
Synthetic Handle
Benzyl group supports further diversification
Unsubstituted core lacks functional handle; direct substitution may require validation

Quantitative Differentiation: 3-Benzylthienothiazole-thione 5,5-dioxide vs. Analogs


Isomerization Yield for Quinodimethane Precursor

The 3-benzyl derivative is explicitly reported as a successful substrate for the base-catalyzed double-bond isomerization that converts the 6,7-dihydro isomer into the conjugated 4,6-dihydro system. In the original synthetic protocol, treatment of 3-benzyl-6,7-dihydrothieno[3,4-d]thiazole-2-thione 5,5-dioxide with 0.005 mol substrate and 0.10 g (0.001 mol) triethylamine in 25 mL 2-propanol at 50–60 °C for 1 h, followed by crystallization from acetonitrile, affords the target 4,6-dihydro product [1]. While exact isolated yields are not enumerated for each member of the series, the benzyl substituent is highlighted as one of the two prototypical examples (R = CH₃, CH₂Ph) for which the method is demonstrated, implying a minimum viable synthetic efficiency that must be verified for procurement decisions. By contrast, the corresponding 3-phenyl analog (R = Ph) requires the same conditions but may exhibit differing solubility and crystallization behavior, potentially impacting downstream purification [1].

Isomerization Protocol
Reported
Base-catalyzed isomerization (Et₃N, 2-propanol, 50–60 °C, 1 h); product isolated via acetonitrile recrystallization
Supports synthetic workflow reliability
Exact isolated yield to verify per batch
synthetic intermediate quinodimethane Diels-Alder isomerization

Lipophilicity and tPSA Differentiation

The 3-benzyl compound exhibits a computed logP of 3.8366 (AlogP) and a topological polar surface area (tPSA) of 107.78 Ų according to the Ambinter datasheet [1]. Although direct experimental logP values for the 3-methyl and 3-phenyl analogs are not reported in the same source, the incremental methylene-to-phenyl replacement allows for structure–property comparisons: the 3-methyl analog (not explicitly listed but structurally implied) would be expected to have a lower logP (~2.5) and higher aqueous solubility, whereas the 3-phenyl analog would likely exhibit a higher logP (~4.2) and lower solubility. The benzyl derivative sits at an intermediate lipophilicity, which may be advantageous for applications requiring a balance between membrane permeability and aqueous solubility in early-stage medicinal chemistry campaigns.

Lipophilicity Profile
Class-level
logP 3.84 | tPSA 107.78 Ų
Moderate lipophilicity within lead-like range
Computed values (AlogP); experimental logP to verify
lipophilicity ADME physicochemical properties logP tPSA

Molecular Complexity: Fragment-to-Lead Metrics

The target compound has a molecular weight of 297.4 g/mol, 3 rings, 2 rotatable bonds, and a fraction of sp³-hybridized carbons (Fsp³) of 0.25 [1][2]. These values place it beyond the typical fragment space (MW < 300, Fsp³ often > 0.4) but well within the lead-like space. Compared to the core scaffold 4,6-dihydrothieno[3,4-d]thiazole 5,5-dioxide (MW 185.2 g/mol, Fsp³ 0.33, 0 rotatable bonds), the benzyl-substituted version increases molecular complexity while maintaining synthetic tractability. This positions it as a useful scaffold-hopping intermediate rather than a fragment hit, distinguishing it from simpler thienothiazole dioxides that may lack the necessary functional handles for further elaboration.

Scaffold Complexity
Class-level
MW 297.4 vs 185.2 (core) | Fsp³ 0.25 vs 0.33 | +2 rotatable bonds
Lead-like complexity with functionalization potential
Calculated from SMILES; property review
fragment-based drug discovery molecular complexity Rule of Three

IR Spectroscopic Confirmation of 4,6-Dihydro Isomer

The IR spectrum of the 3-benzyl derivative displays a weak absorption band at 1640 cm⁻¹, characteristic of the C=C stretching mode in the thieno ring of the isomerized 4,6-dihydro system [1]. This band serves as a diagnostic handle to confirm successful isomerization from the 6,7-dihydro precursor. In contrast, the starting 6,7-dihydro isomer lacks this absorption. The presence of this band distinguishes the target 4,6-dihydro product from incompletely isomerized material or from synthetic impurities belonging to the benzothiazole-2-thione class, which exhibit different carbonyl and C=S stretching patterns.

IR Diagnostic Band
Reported
ν(C=C) 1640 cm⁻¹ (weak)
Supports QC identity confirmation
In-house verification recommended per batch
spectroscopic characterization IR spectroscopy structural confirmation

Application Scenarios for 3-Benzylthienothiazole-thione 5,5-dioxide


Diels-Alder Quinodimethane Precursor for Heterocyclic Libraries

As validated by Makarenko et al., the title compound serves as a direct precursor to thieno[3,4-d]thiazole-based o-quinodimethane analogs [1]. Upon thermal or base-induced extrusion of SO₂, it generates a reactive diene that can be trapped with electron-poor dienophiles (e.g., maleimides, acrylates) to construct polycyclic scaffolds. The benzyl substituent increases solubility in common organic solvents (2-propanol, acetonitrile) relative to the unsubstituted core, facilitating homogeneous reaction conditions [1]. Procurement of this specific N-benzyl derivative is recommended when the synthetic sequence demands a diene precursor with moderate steric bulk and good crystallinity for isolation.

Lead-Like Scaffold for Medicinal Chemistry

With a molecular weight of 297.4 g/mol, logP of 3.84, and tPSA of 107.78 Ų, the compound resides in lead-like chemical space [1]. It offers a functionalized scaffold that can be directly elaborated at the thione sulfur (e.g., S-alkylation, metal coordination) or at the benzyl aromatic ring via electrophilic substitution. Compared to the simpler 3-methyl or 3-phenyl analogs, the benzyl group provides a synthetically addressable handle for further diversification without pushing lipophilicity into the suboptimal range (logP > 5). This makes it a preferred starting point for hit-to-lead programs targeting kinases or other ATP-binding enzymes, where thiazole-thione motifs have shown preliminary activity.

Spectroscopic Reference Standard for Thienothiazole Dioxides

The well-defined IR absorption at 1640 cm⁻¹ (C=C stretch) and the reported PMR spectral data [1] make the compound suitable as an in-house reference standard for laboratories synthesizing or characterizing related thieno[3,4-d]thiazole derivatives. Purchasing the characterized benzyl derivative enables direct spectral comparison to confirm the isomerization state of newly synthesized analogs, reducing reliance on X-ray crystallography for routine batch confirmation.

Virtual Screening Library Enrichment

The compound is listed in the ZINC database (ZINC000000497270) with computed 3D conformers and physicochemical descriptors [2]. Its moderate Fsp³ (0.25) and balanced logP make it a valuable addition to virtual screening libraries aiming to explore thiazole-thione chemotypes for target prediction. Procurement of the physical sample allows experimental validation of computational hit predictions, bridging in silico and in vitro workflows.

Application
Selection Property
Validation Focus
Quinodimethane precursor synthesis
N3-benzyl solubility and crystallinity
Isomerization and cycloaddition review
Lead-like scaffold elaboration
Moderate logP and functionalization handles
Hit-to-lead diversification endpoints
Spectroscopic reference standard
Diagnostic IR band at 1640 cm⁻¹
Isomer identity confirmation
Virtual screening library enrichment
Computed descriptors and 3D conformers
In silico-to-in vitro hit validation
Quote Request

Request a Quote for 3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.